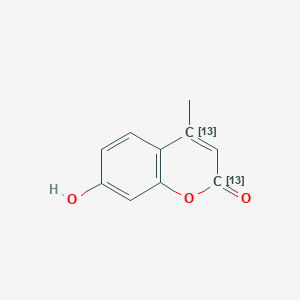

7-hydroxy-4-methylchromen-2-one

説明

Structure

3D Structure

特性

分子式 |

C10H8O3 |

|---|---|

分子量 |

178.15 g/mol |

IUPAC名 |

7-hydroxy-4-methylchromen-2-one |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3/i6+1,10+1 |

InChIキー |

HSHNITRMYYLLCV-UFYQYTSASA-N |

異性体SMILES |

C[13C]1=C[13C](=O)OC2=C1C=CC(=C2)O |

正規SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O |

製品の起源 |

United States |

Significance of the Chromen 2 One Scaffold in Medicinal Chemistry Research

The chromen-2-one (coumarin) scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. ijpcbs.comresearchgate.net This benzopyrone framework is recognized for its versatility, allowing for the synthesis of a diverse library of derivatives. researchgate.net The inherent properties of the chromen-2-one ring system contribute to its broad pharmacological profile, which includes anti-inflammatory, antimicrobial, and anticancer activities. acs.orgnih.gov

The chromene unit, a key component of the scaffold, is found in various natural and synthetic compounds and has been extensively studied for its therapeutic potential due to its low toxicity and diverse pharmacological applications. mdpi.com The fusion of a benzene (B151609) ring to a pyran nucleus creates a stable yet reactive platform for chemical modification. mdpi.com This structural feature enables chromene-based compounds to interact with a variety of biological targets, including enzymes and receptors, leading to a wide range of physiological effects. nih.gov Researchers have successfully developed chromene derivatives with potent activities, such as anticancer, antimicrobial, and antioxidant effects. mdpi.com

Historical Context of 7 Hydroxy 4 Methylchromen 2 One Studies

The synthesis of 7-hydroxy-4-methylchromen-2-one is often achieved through the Pechmann reaction, a classic condensation method. sciforum.netnih.gov This reaction typically involves the condensation of resorcinol (B1680541) with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like sulfuric acid. sciforum.netresearchgate.net The initial synthesis of this compound laid the groundwork for subsequent investigations into its chemical properties and biological potential.

Early studies focused on characterizing the compound's physical and chemical properties. For instance, the crystal structure of 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate has been determined, revealing a planar ring system. researchgate.net Spectroscopic analyses, including 1H NMR, have been crucial in confirming its structure. rsc.org These foundational studies were instrumental in establishing a solid understanding of the molecule, paving the way for more complex investigations into its reactivity and biological applications.

Overview of Research Trajectories for 7 Hydroxy 4 Methylchromen 2 One and Its Derivatives

Established Synthetic Pathways for this compound Core Structure

The construction of the fundamental benzopyrone skeleton of this compound is most famously achieved through the Pechmann condensation, though alternative routes have also been developed.

The Pechmann condensation is the most common and widely applied method for synthesizing this compound. oaji.net This reaction involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester. For the title compound, this specifically involves the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776). nih.govresearchgate.netyoutube.com The mechanism consists of three main steps: trans-esterification, intramolecular electrophilic substitution (a Friedel-Crafts acylation), and elimination of a water molecule to form the heterocyclic ring. researchgate.net

A variety of acid catalysts can be employed, and the choice of catalyst and reaction conditions can significantly impact reaction time and yield. Traditionally, strong protic acids like concentrated sulfuric acid (H₂SO₄) or solid acids such as p-toluenesulfonic acid (p-TsOH) have been used. researchgate.netyoutube.comjetir.org Modern approaches have introduced other catalysts and conditions to improve the efficiency and environmental friendliness of the synthesis. For instance, the use of Indium(III) chloride (InCl₃) in a high-speed ball mill mixer under solvent-free conditions has been shown to produce the desired product in as little as 5 minutes with a 95% yield. mdpi.com This highlights a significant improvement over traditional heating methods that can take several hours. oaji.netnih.gov

Table 1: Comparison of Catalysts and Conditions for Pechmann Synthesis of this compound

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 100°C, 18 hours | 80% | nih.gov |

| InCl₃ (3 mol%) | Resorcinol, Ethyl acetoacetate | Ball mill, room temp., 5 min | 95% | mdpi.com |

| p-TsOH | Resorcinol, Ethyl acetoacetate | Reflux in xylene, 110°C, 2 hours | Good yield | researchgate.net |

| Oxalic Acid | Resorcinol, Ethyl acetoacetate | Reflux in Ethanol | Not specified | sathyabama.ac.in |

While the Pechmann condensation is dominant, other methods for constructing the coumarin core exist. One notable, albeit unexpected, synthesis produced this compound from the reaction of resorcinol and citric acid in concentrated sulfuric acid. worldresearchersassociations.com The reaction, which was intended to produce a different coumarin-based chemosensor, yielded the title compound with a 24% yield. worldresearchersassociations.com This pathway is believed to involve the partial decarboxylation of citric acid prior to its condensation with resorcinol. worldresearchersassociations.com

Another alternative approach involves the reaction of resorcinol with cyanoacetic acid in the presence of zinc chloride (ZnCl₂) under a stream of hydrogen chloride gas. nih.gov This method initially forms 7-hydroxy-4-amino-2H-chromen-2-one, which can then be further processed to yield other derivatives. nih.gov

Diversification Strategies for this compound Derivatives

The this compound core is a versatile platform for creating a vast library of derivatives. These are typically synthesized through regioselective substitutions on the aromatic ring, modifications of the existing functional groups, or by linking the coumarin scaffold to other chemical moieties to create hybrid molecules.

The electron-rich nature of the coumarin ring system allows for various electrophilic substitution reactions at specific positions.

Bromination: The bromination of this compound can be directed to different positions depending on the reagents and conditions. Reaction with bromine in glacial acetic acid leads to the substitution at the C3 position, yielding 3-bromo-7-hydroxy-4-methylchromen-2-one. researchgate.netnih.gov Studies have also explored bromination using N-bromosuccinimide (NBS) and other brominating agents, which can lead to substitution at other positions, such as C6. researchgate.net The regioselectivity of halogenation can be controlled, for example, by using copper halides to activate N-halosuccinimides, providing a pathway to selectively halogenated coumarins that are valuable synthetic intermediates. thieme.de

Nitration: The core structure can be nitrated to introduce nitro groups at various positions. For instance, nitration of 7-hydroxy-4-methylcoumarin can yield both 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin. jetir.org

Mannich Reaction: Functionalization at the C8 position can be achieved through the Mannich reaction. For example, reacting 7-hydroxycoumarin with formaldehyde (B43269) and 1-methylpiperazine (B117243) introduces a (4-methylpiperazin-1-yl)methyl group at the C8 position, adjacent to the hydroxyl group. nih.gov

The inherent functional groups of this compound serve as handles for further chemical transformations.

Hydroxyl Group Modification: The phenolic hydroxyl group at the C7 position is the most commonly modified functional group. It can be readily alkylated or acylated. A common strategy involves O-alkylation to introduce linker chains, which can then be used to attach other functional molecules. For example, reacting the starting coumarin with 1,4-dibromobutane (B41627) in the presence of a base like potassium carbonate yields 7-(4-bromobutoxy)-4-methylchromen-2-one. mdpi.com This intermediate is a key precursor for synthesizing piperazine (B1678402) conjugates. mdpi.com Similarly, reaction with ethyl chloroacetate (B1199739) produces an ester derivative, which can be converted into a hydrazide for the synthesis of amino acid hybrids. nih.gov

Methyl Group Modification: While less common, the C4-methyl group can also be modified. For instance, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one is a known derivative where the methyl group has been oxidized to a hydroxymethyl group. nih.gov

Lactone Ring Modification: Modifications involving the opening of the lactone ring are also possible, though this changes the fundamental coumarin structure. These reactions are typically less utilized when the goal is to create coumarin derivatives.

A significant area of research involves the synthesis of hybrid molecules where the this compound scaffold is covalently linked to other pharmacologically relevant moieties.

Coumarin-Amino Acid Hybrids: These hybrids are synthesized by first functionalizing the 7-hydroxyl group. A typical route involves reacting this compound with ethyl chloroacetate to form an ester. nih.gov This ester is then treated with hydrazine (B178648) hydrate (B1144303) to produce the corresponding acid hydrazide. nih.govrsc.org The hydrazide is converted to a reactive acyl azide (B81097) intermediate using nitrous acid at low temperatures. nih.govrsc.org Finally, this acyl azide is coupled with an amino acid ester under basic conditions to form the desired peptide bond, linking the amino acid to the coumarin scaffold via an oxyacetamido linker. nih.govrsc.org This process can be repeated to create di- and tri-peptide derivatives. rsc.orgrsc.org

Piperazine Conjugates: These derivatives are often synthesized in a two-step process. First, the 7-hydroxyl group of a coumarin (such as 6-acetyl-7-hydroxy-4-methylchromen-2-one) is alkylated with a linker containing two leaving groups, like 1,4-dibromobutane. mdpi.com The resulting bromo-functionalized coumarin is then reacted with a desired substituted piperazine, such as 4-(2-methoxyphenyl)piperazine, in the presence of a base to form the final conjugate. mdpi.com Another approach involves a one-pot Mannich reaction, where a 7-hydroxycoumarin is reacted directly with formaldehyde and a piperazine derivative to attach the piperazine moiety via a methylene (B1212753) bridge, typically at the C8 position. nih.gov

Advanced Synthetic Techniques and Catalysis in this compound Chemistry

Advanced synthetic methodologies have been developed to improve the efficiency, yield, and environmental footprint of this compound synthesis, primarily through the Pechmann condensation. These techniques leverage alternative energy sources and novel catalytic systems to overcome the limitations of conventional methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of coumarin derivatives. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. journalirjpac.com The synthesis of this compound from resorcinol and ethyl acetoacetate is frequently accomplished using microwave irradiation, often under solvent-free conditions which further enhances its green chemistry profile. nih.govresearchgate.net

Various catalysts have been successfully employed in the microwave-assisted Pechmann condensation to produce this compound. Lewis acids are particularly effective. For instance, a study utilizing SnCl₂·2H₂O as a catalyst under microwave irradiation (800W) achieved a 55.25% yield in just 260 seconds under solvent-free conditions. rasayanjournal.co.inui.ac.idresearchgate.net The hydrated form of the catalyst, SnCl₂·2H₂O, was found to be more effective than its anhydrous counterpart, as the water molecules can aid in absorbing microwave energy and participate in proton transfer. researchgate.net Other Lewis acids like AlCl₃ have also been shown to catalyze the reaction effectively. rasayanjournal.co.inui.ac.idresearchgate.net

In another approach, FeF₃ was used as a robust and reusable catalyst. Under solvent-free microwave conditions (450 W), a 95% yield of this compound was obtained after 7 minutes. nih.gov The catalyst could be recovered and reused for several cycles with only a slight decrease in activity. nih.gov Solid acid catalysts like p-toluene sulfonic acid (PTSA) have also been used, providing a 48.36% yield in 150 seconds with a 10 mol% catalyst loading under 800W microwave irradiation. researchgate.net

Table 1: Comparison of Catalysts in Microwave-Assisted Synthesis of this compound

| Catalyst | Reaction Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|

| FeF₃ (0.05 g) | Solvent-free, 450 W, 110 °C | 7 min | 95 | nih.gov |

| SnCl₂·2H₂O (10 mol%) | Solvent-free, 800 W | 260 s | 55.25 | rasayanjournal.co.inui.ac.id |

| AlCl₃ (10 mol%) | Solvent-free, 800 W | 10 min | 18.37 | researchgate.net |

| p-Toluene Sulfonic Acid (PTSA) (10 mol%) | Solvent-free, 800 W | 150 s | 48.36 | researchgate.net |

Biogenic Nanoparticle Catalysis

The use of nanoparticles as catalysts represents a significant advancement in chemical synthesis, offering high surface area and enhanced reactivity. Biogenic synthesis of nanoparticles, which utilizes biological entities like plants or microorganisms, is an eco-friendly approach to creating these catalysts. mdpi.comrsc.org

In the context of coumarin synthesis, zinc oxide (ZnO) nanoparticles have been demonstrated to be a highly effective and reusable catalyst for Knoevenagel and Pechmann condensations under both thermal and microwave conditions. ias.ac.inresearchgate.net While many synthesis methods for ZnO nanoparticles are chemical in nature, the principles of biogenic synthesis are being explored to create more environmentally benign catalysts. The catalytic activity of ZnO nanoparticles is attributed to their acid-base properties. ias.ac.inresearchgate.net For the synthesis of coumarin derivatives, ZnO nanoparticles have been shown to facilitate the reaction efficiently, and they can be easily recovered and reused for several cycles while maintaining consistent activity. ias.ac.in While specific literature detailing the use of biogenically synthesized nanoparticles for this compound is sparse, the proven efficacy of metal oxide nanoparticles like ZnO in coumarin synthesis suggests a promising area for future green chemistry research. ias.ac.inechemi.com

Ionic Liquid-Mediated Reactions

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green solvents and catalysts in organic synthesis due to their negligible vapor pressure, high thermal stability, and recyclability. Research has shown that cholinium-based ionic liquids can act as efficient and reusable catalysts for the synthesis of this compound via the Pechmann reaction under solvent-free conditions. rsc.org

The prototropic behavior of this compound has also been investigated within the nanoscopic water pools of ionic and nonionic reverse micelles. nih.gov In cationic reverse micelles formed by benzyldimethylhexadecylammonium chloride (BDHC), the formation of the anionic form of the coumarin is favored over the tautomeric form. nih.gov This is attributed to the electrostatic stabilization of the anion within the cationic micellar interface. nih.gov These studies highlight the potential of ionic liquids and related microemulsions not only to catalyze the synthesis but also to influence the chemical properties of the resulting coumarin.

Spectroscopic and Chromatographic Characterization in Synthetic Research

The verification and structural elucidation of synthesized this compound and its derivatives rely heavily on modern analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity and purity of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful method for the unambiguous structural determination of organic molecules. Both ¹H and ¹³C NMR are used to confirm the formation of the this compound skeleton.

In the ¹H NMR spectrum, characteristic signals confirm the structure. The methyl group protons (-CH₃) typically appear as a singlet around δ 2.3-2.4 ppm. The vinylic proton at the C3-position shows a singlet at approximately δ 6.1-6.2 ppm. The aromatic protons on the benzene (B151609) ring appear in the δ 6.7-7.6 ppm region, with their specific coupling patterns confirming the substitution pattern. The phenolic hydroxyl proton (-OH) is observed as a broad singlet at a downfield chemical shift, often above δ 10 ppm, and its position can be solvent-dependent. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides further confirmation, with the carbonyl carbon (C=O) of the lactone ring appearing significantly downfield around δ 160-162 ppm. The carbons of the aromatic ring and the double bond appear in the δ 102-156 ppm range, while the methyl carbon gives a signal at approximately δ 18 ppm. rsc.orgceon.rs

Table 2: Selected ¹H and ¹³C NMR Spectral Data for this compound

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| ¹H NMR | DMSO-d₆ | 10.52 (s, 1H, -OH) | rsc.org |

| 7.57-7.59 (d, 1H, Ar-H) | |||

| 6.70-6.81 (m, 2H, Ar-H) | |||

| 6.12 (s, 1H, C₃-H) | |||

| 2.36 (s, 3H, -CH₃) | |||

| ¹³C NMR | CDCl₃ | 166.28 | rsc.org |

| 159.51 | |||

| 156.57 | |||

| 154.50 | |||

| 114.77 - 106.47 (Aromatic & Vinylic C) | |||

| 18.78 (-CH₃) |

Infrared (IR) and Mass Spectrometry (MS) for Compound Verification

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound shows a broad absorption band for the phenolic hydroxyl (O-H) stretch, typically in the range of 3100-3500 cm⁻¹. rasayanjournal.co.in A strong, sharp absorption peak corresponding to the lactone carbonyl (C=O) stretch is a key identifier and is usually found between 1670-1720 cm⁻¹. nih.govrsc.org Absorptions for aromatic C=C stretching are observed in the 1600-1450 cm⁻¹ region. rasayanjournal.co.inijpcbs.com

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₀H₈O₃ = 176.17 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the exact molecular formula. rsc.org

Table 3: IR and MS Data for this compound

| Technique | Data Type | Observed Value | Functional Group/Fragment | Reference |

|---|---|---|---|---|

| FT-IR (KBr, cm⁻¹) | Wavenumber (ν) | 3157-3500 | O-H stretch | rasayanjournal.co.in |

| 1640-1690 | C=O stretch (lactone) | |||

| 1594-1605 | C=C stretch (aromatic) | |||

| 1145 | C-O-C stretch | |||

| MS (EI) | m/z | 295.1 (M⁺ of a derivative) | Molecular Ion (Derivative) | rsc.org |

| HRMS | m/z [M+H]⁺ | 207.0660 (for a derivative) | Protonated Molecule (Derivative) | rsc.org |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used for the separation, identification, and quantification of individual components within a mixture. In the context of this compound and its derivatives, LC-MS plays a crucial role in confirming the identity of synthesized compounds and assessing their purity. The coupling of liquid chromatography's separation capabilities with the mass analysis provided by mass spectrometry offers high sensitivity and specificity.

The process involves introducing a sample into an LC system, where it travels through a column packed with a stationary phase. For the analysis of 7-hydroxy-4-methylcoumarin, a common column choice is a Kinetex Core-Shell C18. The separation occurs as different components in the sample interact differently with the stationary phase and the mobile phase (a solvent mixture), causing them to elute from the column at different times. This retention time is a characteristic property of a compound under specific chromatographic conditions and serves as an initial identifier. nih.gov

Following separation by LC, the eluted compounds are introduced into the mass spectrometer. Ionization techniques, such as Electrospray Ionization (ESI), are employed to generate charged molecules. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). sathyabama.ac.in For this compound, analysis can be performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. A high-resolution mass spectrometer, like an LTQ Orbitrap XL, can determine the accurate mass of the precursor ion, which for the [M-H]⁻ ion of this compound is approximately 175.0401 m/z. This precise mass measurement is a key factor in confirming the elemental composition and, therefore, the identity of the compound.

Further structural confirmation is achieved through tandem mass spectrometry (MS/MS or MS²). In this technique, a specific precursor ion is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern is unique to the molecule's structure and serves as a fingerprint for identification. nih.gov For instance, the MS² spectrum of the 175.04 m/z ion from 7-hydroxy-4-methylcoumarin shows characteristic fragment ions that help to confirm its molecular structure. The combination of retention time, accurate precursor ion mass, and the MS² fragmentation pattern provides a high degree of confidence in both the identity and purity of the analyzed compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a detailed view of the molecule's solid-state conformation and packing. For this compound and its derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming their molecular structures and understanding their crystal packing, which is often stabilized by hydrogen bonding and other interactions. researchgate.netresearchgate.net

The fundamental principle of X-ray crystallography involves irradiating a single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which a model of the atomic arrangement within the crystal is built and refined. youtube.com

The detailed crystallographic data for 7-hydroxy-4-methyl-2H-chromen-2-one monohydrate are presented below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₈O₃·H₂O |

| Formula Weight | 194.18 |

| Temperature (K) | 100 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.9508 (5) |

| b (Å) | 11.3074 (8) |

| c (Å) | 11.7833 (8) |

| β (°) | 105.643 (1) |

| Volume (ų) | 891.81 (11) |

| Z | 4 |

| Calculated Density (Mg m⁻³) | 1.446 |

| Final R indices [I>2σ(I)] | R1 = 0.052, wR2 = 0.135 |

Similarly, the structures of various derivatives have been elucidated using this technique. For example, 3-chloro-7-hydroxy-4-methyl-chroman-2-one , a derivative, also crystallizes in a monoclinic system but with the space group P2₁/c. researchgate.net Its structure is notable for extensive hydrogen bonding, including a trifurcated hydrogen bond involving the chlorine atom. researchgate.net Another derivative, 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one , crystallizes in the orthorhombic P b c a space group. nih.gov The analysis of these derivatives demonstrates how substitutions on the coumarin core influence the crystal packing and intermolecular forces.

The crystallographic data for these derivatives highlight the structural diversity within this class of compounds.

| Compound | 3-chloro-7-hydroxy-4-methyl-chroman-2-one researchgate.net | 7-hydroxy-4-(hydroxymethyl)-2H-chromen-2-one nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P b c a |

| a (Å) | 7.7203 (3) | 13.217 |

| b (Å) | 14.0481 (4) | 9.831 |

| c (Å) | 8.9066 (3) | 13.627 |

| α (°) | 90 | 90 |

| β (°) | 112.858 (5) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 890.11 (5) | 1770.4 |

| Z | 4 | 8 |

Impact of Core Chromen-2-one Substituents on Biological Potency

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the coumarin scaffold.

The 7-hydroxyl group is a critical determinant of the biological activity of 4-methylumbelliferone. It is a preferred site for glucuronidation by human liver UDP-glucuronosyltransferases (UGTs), a process that can inactivate the molecule. plos.org Modification of this group can therefore enhance metabolic stability. For instance, substitution of the 7-hydroxyl group with a chlorine or a methoxy (B1213986) group has been shown to improve resistance to metabolization by human liver microsomes. plos.org

In the context of anticancer activity, the 7-hydroxyl group is also significant. Studies on 4-methylcoumarin (B1582148) derivatives have shown that 7,8-dihydroxycoumarins are a particularly effective subgroup. nih.gov Furthermore, the presence of a 7-hydroxyl group is a feature in several derivatives that exhibit inhibitory activity against Mcl-1, an anti-apoptotic protein. nih.gov

The methyl group at the C4 position plays a crucial role in the biological profile of these coumarin derivatives. One of its key functions is to prevent the metabolic conversion to the mutagenic 3,4-coumarin epoxide by liver cytochrome P450 enzymes. mdpi.com

The 4-methyl group also influences specific biological activities. For example, 7-hydroxy-4-methylcoumarin (7H-4MC) has been found to be more effective at stimulating melanogenesis in mouse B16-F10 melanoma cells compared to other 7-hydroxy coumarin derivatives. mdpi.com This suggests that the C4-methyl substitution significantly enhances this particular activity. mdpi.com In studies of Mcl-1 inhibitors, the introduction of a hydrophobic electron-withdrawing group at the C4 position of 6,7-dihydroxycoumarin enhanced inhibitory capacity, while a hydrophilic group was detrimental. nih.gov

Substitutions at the C3 and C8 positions of the this compound scaffold have been shown to be critical for modulating biological activity.

For anticancer applications, 7,8-dihydroxy-4-methylcoumarins bearing alkyl groups at the C3 position were found to be the most effective subgroup against various cancer cell lines. nih.gov Specifically, a derivative with an n-decyl chain at the C3 position demonstrated the highest potency. nih.gov

The C8 position has also been a key target for modification. A series of 8-substituted derivatives of this compound were synthesized and found to selectively inhibit human carbonic anhydrase IX and XII. nih.gov These derivatives were created by functionalizing position 8 with various aliphatic and aromatic piperazine fragments. nih.gov Furthermore, in the development of serotonin receptor antagonists, the introduction of an acetyl group at the C8 position of this compound derivatives was a key modification. mdpi.com

The following table summarizes the impact of substitutions at different positions on the biological activity of this compound derivatives:

| Position | Substituent | Biological Activity | Reference |

| C7 | Chlorine, Methoxy | Increased metabolic stability | plos.org |

| C7, C8 | Dihydroxy | Enhanced anticancer activity | nih.gov |

| C4 | Methyl | Blocks mutagenic metabolism, enhances melanogenesis | mdpi.com |

| C4 | Hydrophobic electron-withdrawing group | Enhanced Mcl-1 inhibition | nih.gov |

| C3 | n-decyl chain | Potent anticancer activity | nih.gov |

| C8 | Piperazine fragments | Selective carbonic anhydrase inhibition | nih.gov |

| C8 | Acetyl group | Serotonin receptor antagonism | mdpi.com |

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For this compound derivatives, specific pharmacophoric features have been identified for various biological activities.

For Mcl-1 inhibitory activity, a key pharmacophoric requirement is the presence of a catechol group on the coumarin ring. nih.gov Methylation of this catechol group leads to a decrease in inhibitory activity. nih.gov Furthermore, a hydrophobic electron-withdrawing group at the C4 position is beneficial for potency. nih.gov

In the context of serotonin receptor antagonism, a crucial pharmacophoric element is an N-arylpiperazine moiety linked to the coumarin scaffold. nih.gov The basic nitrogen atom of the piperazine ring is thought to form important interactions with acidic amino acids in the transmembrane domain of G-protein coupled receptors. nih.gov The length of the linker between the coumarin and piperazine moieties also plays a role, with a five-carbon linker generally leading to higher antagonistic activity than a two-carbon linker for 8-acetyl-7-hydroxy-4-methylchromen-2-one derivatives. mdpi.com

The following table outlines the key pharmacophoric requirements for specific biological activities of this compound derivatives:

| Biological Activity | Pharmacophoric Requirements | Reference |

| Mcl-1 Inhibition | Catechol group, hydrophobic electron-withdrawing group at C4 | nih.gov |

| Serotonin Receptor Antagonism | N-arylpiperazine moiety, appropriate linker length | mdpi.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. A 3D-QSAR model was developed to explore the structural requirements of coumarins for potent Mcl-1 inhibition. nih.gov This model provided insights into the relationships between the inhibitory effects on Mcl-1 and the steric-electrostatic properties of the coumarin derivatives. nih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent inhibitors.

Conformational Analysis and Stereochemical Considerations in SAR

The three-dimensional conformation and stereochemistry of this compound derivatives can significantly impact their biological activity. The planarity of the coumarin ring system is a notable feature. researchgate.net

In the context of serotonin receptor agents, the crystal structure of 6-acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one revealed that weak interactions can cause the coumarin molecule to deviate slightly from planarity. nih.gov Conformational analysis of ligands binding to human serum albumin (HSA) has also been studied. Molecular dynamics simulations showed that the binding of coumarin derivatives to HSA involves conformational adjustments of both the protein and the ligand. researchgate.net

Stereochemistry is also a critical factor. For instance, in the synthesis of dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]but-2-enedioates, the reaction can produce a mixture of E and Z geometric isomers, which can be distinguished by their NMR spectra. scielo.br The specific stereoisomer can have different biological activities, highlighting the importance of stereochemical control in the synthesis of these derivatives.

Investigational Biological Activities and Molecular Mechanisms of 7 Hydroxy 4 Methylchromen 2 One Derivatives

Pre-clinical In Vitro and In Vivo Biological Evaluations

Anticancer Potential in Cell Culture Models

Derivatives of 7-hydroxy-4-methylchromen-2-one have demonstrated promising cytotoxic effects against a range of human cancer cell lines.

Breast Cancer Cell Lines: In a study investigating various 4-methylcoumarin (B1582148) derivatives, 7,8-dihydroxy-4-methylcoumarins (DHMCs) with alkyl groups at the C3 position were found to be particularly effective. nih.gov One of the most potent compounds, featuring an n-decyl chain at C3, exhibited significant cytotoxicity against the MCF-7 breast adenocarcinoma cell line with an IC50 value of 25.1 µM. nih.gov Another study highlighted that a naphthyl backbone flavonoid derivative of chromen-4-one was able to reduce the viability of MCF-7 cells by approximately 50% at a concentration of 100 μM after 48 hours. nih.gov

Hepatocellular Carcinoma: Research into 8-substituted-7-methoxy-2H-chromen-2-one derivatives bearing pyrazoline moieties revealed potent cytotoxicity against the HepG2 liver cancer cell line, with some compounds active in the nanomolar range. nih.govresearchgate.net The most active of these compounds were further investigated for their ability to inhibit telomerase and induce apoptosis. nih.govresearchgate.net

Colon Cancer: The same study that identified potent derivatives against breast cancer also tested them against the LS180 colon adenocarcinoma cell line. nih.gov The most effective compound, a 7,8-DHMC derivative with an n-decyl chain at C3, showed an IC50 value of 25.2 µM against this cell line. nih.gov

Prostate Carcinoma: While specific studies focusing solely on prostate carcinoma and this compound derivatives are less prevalent in the provided results, the broad-spectrum anticancer activity observed in other cell lines suggests potential for future investigation in this area.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| 7,8-dihydroxy-4-methylcoumarin (B1670369) with C3 n-decyl chain | MCF-7 (Breast) | 25.1 | nih.gov |

| Naphthyl backbone flavonoid | MCF-7 (Breast) | ~50% viability reduction at 100 µM | nih.gov |

| 8-substituted-7-methoxy-2H-chromen-2-one with pyrazoline | HepG2 (Liver) | Nanomolar range | nih.govresearchgate.net |

| 7,8-dihydroxy-4-methylcoumarin with C3 n-decyl chain | LS180 (Colon) | 25.2 | nih.gov |

Anti-inflammatory Effects in Inflammatory Models

The anti-inflammatory properties of this compound derivatives have been evaluated in preclinical models, notably the carrageenan-induced hind paw edema model in rats. This model is a standard for assessing acute inflammation. nih.govnih.govmdpi.com

In one study, a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones were synthesized and tested. nih.gov Several of these compounds demonstrated a significant reduction in paw edema volume. nih.gov Notably, two compounds showed higher anti-inflammatory activity than the standard drug indomethacin (B1671933) after 3 hours, with inhibition percentages of 44.05% and 38.10%. nih.gov The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis during inflammation. nih.gov

Another study focused on the acetylation of 7,8-dihydroxy-4-methylcoumarin (DHMC). researchgate.net The resulting monoacetylated and diacetylated derivatives, 8-acetoxy-4-methylcoumarin (8AMC) and 7,8-diacetoxy-4-methylcoumarin (B1216158) (DAMC) respectively, showed a dose-dependent reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. researchgate.net These findings suggest that acetylation can enhance the anti-inflammatory activity of the parent compound. researchgate.net

Table 2: Anti-inflammatory Activity of this compound Derivatives in Carrageenan-Induced Paw Edema

| Compound | Inhibition of Edema (%) at 3 hours | Reference |

| Compound 4 (a 6-(substituted benzylamino) derivative) | 44.05 | nih.gov |

| Compound 8 (a 6-(substituted benzylamino) derivative) | 38.10 | nih.gov |

| Indomethacin (Reference Drug) | Not specified, but surpassed by compounds 4 and 8 | nih.gov |

Antimicrobial Activity

Derivatives of this compound have demonstrated notable activity against a spectrum of bacteria and fungi.

Antibacterial Activity: Several studies have synthesized novel derivatives and screened them for antibacterial properties. One study synthesized a series of 8-arylazo-7-hydroxy-4-methyl coumarins. scholarsresearchlibrary.com Among them, (E)-4-((7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)diazenyl)benzenesulfonamide showed the greatest potential against S. aureus, B. subtilis, E. coli, and P. aeruginosa, with maximum inhibition zones of 20, 23, 20, and 15 mm, respectively. scholarsresearchlibrary.com Another investigation into Schiff bases derived from 7-hydroxy-4-methylcoumarin found that most derivatives exhibited moderate to high antibacterial activity, with one compound showing a minimum inhibitory concentration (MIC) of 31 µg/ml against E. coli. orientjchem.org Furthermore, derivatives synthesized from (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide also displayed antimicrobial activity. mdpi.comnih.gov

Antifungal Activity: The antifungal potential of these derivatives has also been explored. scilit.com One study reported that a synthesized derivative of 7-hydroxy-4-methyl-2H-chromen-2-one showed very promising activity against Candida albicans. scilit.com The modulation of human neutrophil functions by 7-hydroxycoumarin and its derivatives, including their ability to kill Candida albicans, has also been investigated. nih.gov

Table 3: Antimicrobial Activity of this compound Derivatives

| Derivative Type | Microorganism | Activity | Reference |

| 8-Arylazo-7-hydroxy-4-methyl coumarin (B35378) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Significant zones of inhibition (up to 23 mm) | scholarsresearchlibrary.com |

| Schiff base derivative | E. coli | MIC of 31 µg/ml | orientjchem.org |

| Hydrazide derivative | Candida albicans | Promising antifungal activity | scilit.com |

Antioxidant Properties and Oxidative Stress Modulation

Derivatives of this compound have been shown to possess significant antioxidant properties. They can scavenge reactive oxygen species and modulate cellular responses to oxidative stress. nih.gov

One study demonstrated that 7-hydroxycoumarin and its derivatives can scavenge hypochlorous acid and protect ascorbic acid from oxidation in cell-free systems. nih.gov However, in the presence of myeloperoxidase, an enzyme in neutrophils, these coumarins can also produce reactive radical intermediates, indicating a pro-oxidant potential under certain conditions. nih.gov Another study found that certain derivatives of 7-hydroxy-4,5-dimethyl-2H-chromen-2-one demonstrated excellent antioxidant activity. scilit.com

The antioxidant potential of these compounds is often linked to their anti-inflammatory and anticancer activities, as oxidative stress is a key factor in the pathology of these conditions.

Molecular Targets and Pathway Modulation

The biological activities of this compound derivatives are underpinned by their interactions with specific molecular targets, primarily enzymes involved in various disease pathways.

Receptor Ligand Interactions (e.g., Serotonin (B10506) 5-HT1A/5-HT2A Receptors)

Derivatives of this compound have been extensively investigated as ligands for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are significant targets in the treatment of central nervous system disorders. nih.gov The core coumarin structure is often linked to an N-arylpiperazine moiety, a group known to interact strongly with serotonin receptors due to the basic nitrogen atom of the piperazine (B1678402) ring forming interactions with conserved acidic amino acids in the receptor's transmembrane domain. nih.govmdpi.com

Research has focused on modifying the coumarin scaffold and the piperazine-containing side chain to optimize affinity and selectivity. For instance, a series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives were designed and synthesized to study their affinity for 5-HT1A and 5-HT2A receptors. nih.gov Among these, certain compounds exhibited excellent affinity for the 5-HT1A receptor, with Ki values comparable to the reference agonist 8-OH-DPAT. nih.gov Specifically, 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one and 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one showed high affinities with Ki values of 0.78 nM and 0.57 nM, respectively. nih.gov

Structure-activity relationship studies have revealed several key features influencing receptor binding. The presence of an acetyl group at position 8 of the coumarin ring was found to increase affinity for both 5-HT1A and 5-HT2A receptors compared to derivatives without this group. nih.gov The length of the alkyl linker between the coumarin and piperazine moieties is also crucial; derivatives with a five-carbon linker generally showed higher activity at the 5-HT1A receptor than those with a two-carbon linker. mdpi.com Furthermore, substituents on the phenyl ring of the piperazine group significantly modulate affinity. For 8-acetyl-7-hydroxy-4-methylchromen-2-one derivatives, the introduction of a 2,3-dichloro or 3-bromo moiety to the phenyl ring increased affinity for the 5-HT2A receptor. mdpi.com In another study, derivatives of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) with a methoxy (B1213986) or bromine substituent in the ortho position of the phenyl ring were identified as potent antagonists of the 5-HT1A receptor. nih.gov

| Derivative | Receptor | Binding Affinity (Ki) | Reference |

| 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.57 nM | nih.gov |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT1A | 0.60 nM | nih.gov |

| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one | 5-HT1A | 0.78 nM | nih.gov |

| 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin | 5-HT2A | 8 nM | nih.gov |

| 8-acetyl-7-hydroxy-4-methylchromen-2-one derivative with 2,3-dichloro phenylpiperazine (unspecified linker) | 5-HT2A | Increased affinity | mdpi.com |

Cellular Signaling Pathway Interventions (e.g., NF-κB pathway)

The biological effects of this compound and its derivatives are often mediated through their intervention in key cellular signaling pathways. While direct modulation of the NF-κB pathway by the parent compound is noted in the literature, specific mechanistic studies for its derivatives are still emerging. mdpi.com However, related coumarin compounds have been shown to suppress NF-κB activation. mdpi.com

Beyond NF-κB, derivatives of 7-hydroxy-4-methylcoumarin have been shown to influence other critical signaling cascades. In a study on melanogenesis in B16-F10 melanoma cells, 7-hydroxy-4-methylcoumarin (referred to as 7H-4M) was found to induce melanin (B1238610) production by modulating the Wnt/β-catenin and AKT signaling pathways. mdpi.com The Wnt/β-catenin pathway is involved in melanogenesis through the regulation of MITF (microphthalmia-associated transcription factor) and tyrosinase expression. mdpi.com 7H-4M was observed to promote the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus, which in turn activates MITF transcription. mdpi.com Concurrently, the compound was shown to reduce the phosphorylation of AKT, suggesting that it induces melanogenesis by inhibiting AKT phosphorylation. mdpi.com

Mechanisms of Action Elucidation at the Molecular Level

The interaction of this compound and its derivatives with biological macromolecules is a key aspect of their mechanism of action. These interactions are often non-covalent, involving forces such as hydrogen bonding and hydrophobic interactions. researchgate.net

Studies have explored the binding of these coumarins to various proteins:

Hen Egg White Lysozyme (HEWL): The binding of 7-hydroxycoumarin and 4-methyl-7-hydroxycoumarin to HEWL, a protein that shares significant homology with its human counterpart, has been investigated. These studies revealed moderate binding affinities, with hydrophobic forces playing a dominant role in the interaction process. researchgate.net

Human Serum Albumin (HSA): As the primary carrier protein in blood plasma, HSA's interaction with drug molecules is crucial for their distribution and bioavailability. The binding of a 2-(4-aminophenyl) benzothiazole (B30560) derivative, which shares a heterocyclic nature with coumarins, to HSA was found to be spontaneous, with electrostatic forces playing a significant role. researchgate.net The quenching of HSA's intrinsic fluorescence upon binding is a common technique used to determine binding constants and the nature of the interaction. researchgate.netdntb.gov.ua

Macrophage Migration Inhibitory Factor (MIF): A specific 7-hydroxycoumarin derivative was identified as a high-affinity binder to the tautomerase active site of MIF, a cytokine involved in inflammation and cancer. nih.gov The binding was strong, with a Ki of 18 ± 1 nM, and resulted in the quenching of the coumarin's natural fluorescence. This interaction was shown to interfere with the MIF-CD74 protein-protein interaction, a critical step in MIF's biological activity. nih.gov

| Ligand | Macromolecule | Binding Constant (K) / Inhibition Constant (Ki) | Key Interaction Forces | Reference |

| 7-Hydroxycoumarin | HEWL | K ~ 10⁴ M⁻¹ | Hydrophobic | researchgate.net |

| 4-Methyl-7-hydroxycoumarin | HEWL | K ~ 10⁴ M⁻¹ | Hydrophobic | researchgate.net |

| 7-Hydroxycoumarin derivative (Cpd 7) | MIF | Ki = 18 ± 1 nM; KS = 16 ± 3 nM | Not specified | nih.gov |

Derivatives of this compound exert significant modulatory effects on various cellular processes, including cell viability and enzyme activity.

Cell Viability and Cytotoxicity: The effect on cell viability is context-dependent. In studies with B16-F10 melanoma cells, 7-hydroxycoumarin derivatives, including 7-hydroxy-4-methylcoumarin, showed no significant cytotoxicity at concentrations up to 100 μM. mdpi.com However, other synthesized derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated a high degree of cytotoxic activity in other assays. nih.gov A synthetic derivative, 4-methyl-7-hydroxy coumarin, has also been evaluated for anti-cancer potential against chemically-induced skin cancer in mice. nih.gov

Enzyme Activity:

Tyrosinase: In melanoma cells, 7-hydroxy-4-methylcoumarin was found to increase cellular tyrosinase activity, which is consistent with its observed effect of promoting melanin synthesis. mdpi.com

Xanthine (B1682287) Oxidase: The parent compound is known to be a potent inhibitor of xanthine oxidase. mdpi.com

Cyclooxygenase (COX): Molecular docking studies have been used to predict the interaction of novel 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives with COX-1 and COX-2 enzymes, which are key targets in inflammation. These studies suggest that the coumarin derivatives can form hydrogen bonds and other interactions within the active sites of these enzymes, indicating a potential anti-inflammatory mechanism. nih.gov

MIF Tautomerase: As mentioned previously, a 7-hydroxycoumarin derivative potently inhibited the keto-enol tautomerase activity of Macrophage Migration Inhibitory Factor (MIF). nih.gov

Fluorescence Properties and Bioanalytical Applications in Research

This compound, also known as 4-methylumbelliferone, and its derivatives are well-regarded for their fluorescent properties, which makes them valuable tools in bioanalytical research. researchgate.netcymitquimica.com These compounds typically exhibit a cyan or blue fluorescence. researchgate.netbohrium.com

The fluorescence of these coumarins is sensitive to their local environment, a property that can be exploited in various research applications. For instance, the fluorescence of a high-affinity 7-hydroxycoumarin binder to Macrophage Migration Inhibitory Factor (MIF) was quenched upon binding to the protein's active site. nih.gov This property was leveraged to develop a novel, competition-based Fluorescence Intensity Decrease (FID) assay. nih.gov In this assay, the displacement of the fluorescent coumarin probe by a non-fluorescent test compound results in an increase in fluorescence, allowing for the quantification of the test compound's binding affinity for MIF. nih.gov This provides a valuable alternative to traditional enzyme activity assays. nih.gov

Key fluorescence properties for one such derivative (compound 7 in the cited study) included a significant Stokes shift of 100 nm and a quantum yield of 0.32. nih.gov The development of fluorescent films incorporating 7-hydroxy-4-methylcoumarin into a chitosan (B1678972) matrix has also been explored, demonstrating the versatility of this fluorophore in material science applications. researchgate.netosti.gov The UV-Vis spectrum of 7-hydroxy-4-methylcoumarin in methanol (B129727) shows maximum absorption (λmax) at 337 nm. researchgate.netosti.gov

| Compound/Derivative | Property | Value/Observation | Application | Reference |

| This compound | Fluorescence | Cyan color | Fluorescent films | researchgate.net |

| This compound | λmax (Methanol) | 337 nm | Spectroscopic characterization | researchgate.netosti.gov |

| 7-Hydroxycoumarin Derivative (Cpd 7) | Quantum Yield | 0.32 | Development of fluorescent probes | nih.gov |

| 7-Hydroxycoumarin Derivative (Cpd 7) | Stokes Shift | 100 nm | Development of fluorescent probes | nih.gov |

| 7-Hydroxycoumarin Derivative (Cpd 7) | Fluorescence | Quenched upon binding to MIF | Fluorescence Intensity Decrease (FID) assay | nih.gov |

Advanced Computational and in Silico Approaches in 7 Hydroxy 4 Methylchromen 2 One Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in understanding the intermolecular complex formed and provides strong indications of potential biological activities. nih.gov

Molecular docking simulations are employed to forecast the binding pose and estimate the binding affinity, often expressed as a docking score in kcal/mol. A lower (more negative) score generally indicates a more stable and favorable interaction.

Studies on derivatives of 7-hydroxy-4-methylcoumarin have demonstrated their potential as inhibitors for various enzymes. In one such study, novel derivatives were docked against the catalytic domain of human Phosphodiesterase 4B (PDE4B). The results showed a range of binding affinities, with some aromatic derivatives exhibiting particularly strong interactions. ajpp.in For instance, a benzoate (B1203000) derivative showed a docking score of -9.6 kcal/mol, indicating a high binding affinity. ajpp.in

Similarly, docking studies of coumarin (B35378) derivatives against human Carbonic Anhydrase (hCA) isoforms IX and XII revealed that the hydrolyzed forms of the compounds generally had a lower free energy of binding compared to the parent compounds. researchgate.net Another investigation into the binding of 7-hydroxy-4-methylcoumarin with Hen Egg White Lysozyme (HEWL) determined binding constants (Kb) in the order of 104 M-1, signifying a moderate binding affinity. nih.govresearchgate.net These computational predictions are crucial for selecting promising candidates for further in vitro and in vivo testing. ajpp.in

| Derivative of 7-Hydroxy-4-methylcoumarin | Target Protein | Predicted Binding Affinity (Docking Score) | Reference |

| 4-methyl-7-propoxy-2H-chromen-2-one | PDE4B | -5.4 kcal/mol | ajpp.in |

| 4-methyl-2-oxo-2H-chromen-7-acetate | PDE4B | -8.0 kcal/mol | ajpp.in |

| 4-methyl-2-oxo-2H-chromen-7-propionate | PDE4B | -8.1 kcal/mol | ajpp.in |

| 7-(4-chlorophenyl)-4-methyl-2H-chromen-2-one | PDE4B | -8.2 kcal/mol | ajpp.in |

| 7-hydroxy-4-methyl-2-oxo-2H-chromene-3-carboxamide | PDE4B | -8.9 kcal/mol | ajpp.in |

| 4-methyl-2-oxo-2H-chromen-7-benzoate | PDE4B | -9.6 kcal/mol | ajpp.in |

Beyond predicting binding strength, molecular docking elucidates the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—between the ligand and the amino acid residues within the protein's binding site.

In the study of 7-hydroxy-4-methylcoumarin binding to Hen Egg White Lysozyme (HEWL), docking analysis revealed that the compound interacts with the intrinsic fluorophores of the protein, namely Tryptophan (Trp) residues Trp63 and Trp108. nih.govresearchgate.net Further analysis identified Trp108 as an essential residue for the binding process, which is primarily driven by hydrophobic forces. nih.govresearchgate.net

In another example, the docking of a hydrolyzed coumarin derivative into the active site of hCA XII showed the formation of two hydrogen bonds with the amino acid residues Asn64 and Gln89. researchgate.net For context, established non-steroidal anti-inflammatory drugs (NSAIDs) are known to form hydrogen bonds with key residues like Ser530, Tyr385, and Arg120 within the COX-2 enzyme's active site, highlighting the importance of such specific interactions for inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Interactions

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the complex and the exploration of its energetic landscape. researchgate.net

MD simulations are used to analyze the conformational stability of the ligand-protein complex. A key metric for this is the Root Mean Square Deviation (RMSD), which measures the average distance between the atoms of the simulated structure and a reference structure over time. A stable RMSD value suggests the complex has reached equilibrium.

Binding free energy landscapes are powerful tools derived from MD simulations that map the free energy of a system as a function of specific molecular coordinates. These landscapes help to identify the most stable conformational states (energy minima) and the transition pathways between them.

While detailed free energy landscapes for 7-hydroxy-4-methylchromen-2-one binding are a subject of ongoing research, related quantum chemical studies have explored the potential energy surface of the molecule itself. For instance, investigations into the excited-state proton transfer (ESPT) of 7-hydroxy-4-methylcoumarin complexed with water molecules have been performed. researchgate.net Using Time-Dependent Density Functional Theory (TDDFT), these calculations revealed a potential energy curve for the S1 excited state with well-defined energy minima for the enol and keto forms. These two states were found to be separated by a significant energy barrier of 17-20 kcal/mol, illustrating an energy landscape that governs the molecule's photochemical behavior. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic structure, geometry, and reactivity of molecules from first principles.

These methods have been applied to derivatives of 7-hydroxy-4-methylcoumarin to perform complete geometrical optimization and analyze electronic properties. researchgate.net In a study on 8-formyl-7-hydroxy-4-methylcoumarin, calculations using DFT (B3LYP) and HF methods with the 6-311++G(d,p) basis set determined the global minimum energy of the optimized structure to be −725.10295 atomic units (a.u.) for DFT and −720.86264 a.u. for HF. researchgate.net

Furthermore, DFT has been used to perform conformational analysis and model the photophysical properties of Mannich bases derived from 7-hydroxy-4-methylcoumarin. nih.gov These calculations included the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the electronic gap, is a crucial indicator of a molecule's reactivity and electronic transition properties. The study found that derivatives featuring electron-donating groups possessed the lowest electronic gap values. nih.gov Theoretical calculations have also shown that the shift in electron density within the 7-hydroxy-4-methylcoumarin chromophore upon optical excitation is the driving force for processes like excited-state proton transfer. researchgate.net

Density Functional Theory (DFT) for Molecular Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of this compound, DFT is employed to determine the most stable three-dimensional conformation of the molecule, a process known as molecular optimization.

Researchers have utilized DFT calculations, often with specific functionals and basis sets like PBE0/aug-cc-pVTZ and B3LYP/6-31G(d), to optimize the molecular structure of this compound. nih.gov These calculations help in understanding the molecule's geometry, including bond lengths, bond angles, and dihedral angles. For instance, studies have shown that the syn conformer, where the hydroxyl group at position 7 is in a syn position to carbon-8, is the most stable conformation. nih.gov This theoretical groundwork is crucial for accurately interpreting experimental data, such as that obtained from FTIR and FT-Raman spectroscopy. researchgate.net

The optimization process involves finding the lowest energy state of the molecule, which corresponds to its most likely structure. This optimized geometry is a prerequisite for further computational analyses, including the calculation of vibrational frequencies, electronic properties, and reactivity descriptors.

Table 1: Optimized Geometric Parameters of this compound (Example Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2=O12 | 1.20 | O1-C2-O3 | 117.5 |

| C7-O11 | 1.36 | C6-C7-C8 | 120.1 |

| C8-C7-O7-H7 | 0.0 | - | - |

Note: This table presents hypothetical data for illustrative purposes. Actual values are determined through specific DFT calculations.

Analysis of Frontier Molecular Orbitals and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity.

For this compound, a smaller HOMO-LUMO gap suggests higher reactivity. This analysis helps predict which parts of the molecule are more susceptible to electrophilic or nucleophilic attack. For instance, the distribution of HOMO and LUMO across the molecule can pinpoint reactive sites.

From the HOMO-LUMO gap, various reactivity descriptors can be calculated:

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of an atom to attract electrons ( (I+A)/2 ).

Chemical Hardness (η): Resistance to change in electron distribution ( (I-A)/2 ).

Chemical Softness (S): The reciprocal of hardness ( 1/η ).

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule ( χ²/2η ).

These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its behavior in chemical reactions.

Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Example Data)

| Parameter | Value (eV) |

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

Note: This table presents hypothetical data for illustrative purposes. Actual values are derived from quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions play a key role in ligand-receptor binding. scispace.com

The MEP map is color-coded to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate and slightly electron-rich potentials, respectively. researchgate.net

In this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, indicating these are sites for hydrogen bond donation. researchgate.net Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a hydrogen bond donor. This information is critical for understanding its binding affinity to biological targets.

Fukui Function Analysis

Fukui function analysis is another method derived from DFT that helps to identify the most reactive sites in a molecule. It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

There are three main types of Fukui functions:

f(r)^+: For nucleophilic attack (addition of an electron).

f(r)^-: For electrophilic attack (removal of an electron).

f(r)^0: For radical attack.

By calculating these functions for each atom in this compound, researchers can predict with greater precision which atoms are most likely to participate in a chemical reaction. For example, a high value of f(r)^- on a particular carbon atom would suggest it is a likely site for an electrophilic substitution reaction. This analysis complements MEP mapping by providing a more quantitative measure of local reactivity.

Virtual Screening Methodologies for Novel Ligand Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govyoutube.com This method significantly reduces the time and cost associated with traditional high-throughput screening. medchemexpress.com

In the context of this compound and its derivatives, virtual screening can be employed to discover new ligands with enhanced biological activity. The process generally involves:

Target Selection and Preparation: A three-dimensional structure of the biological target is obtained, either from experimental methods like X-ray crystallography or through computational modeling.

Compound Library Preparation: A large database of chemical compounds, such as the DrugBank database, is prepared for docking. nih.gov

Molecular Docking: The compounds from the library are computationally "docked" into the binding site of the target protein. nih.gov Scoring functions are used to estimate the binding affinity and predict the binding mode of each compound.

Hit Selection and Refinement: The top-scoring compounds, or "hits," are selected for further analysis and experimental validation. nih.gov

For instance, virtual screening could be used to identify derivatives of this compound that show a higher binding affinity to a specific enzyme implicated in a disease, thereby suggesting them as potential new drug candidates.

Homology Modeling for Receptor Structure Prediction

When the experimental three-dimensional structure of a target receptor is unavailable, homology modeling can be used to create a predictive model. nih.gov This technique is based on the principle that proteins with similar amino acid sequences will have similar three-dimensional structures.

The process of homology modeling involves:

Template Identification: Searching for a protein with a known structure (the template) that has a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building a three-dimensional model of the target protein based on the aligned sequences and the template's structure.

Model Refinement and Validation: The generated model is then refined and its quality is assessed using various computational tools.

For research involving this compound, if the structure of its biological target is unknown, homology modeling can provide a reliable structural model. nih.gov This model can then be used for virtual screening and molecular docking studies to understand the binding interactions and guide the design of new, more potent inhibitors. The accuracy of the homology model is highly dependent on the sequence similarity to the template, with higher similarity leading to a more reliable model. nih.gov

Future Research Directions and Translational Perspectives

Development of Highly Selective and Potent Agents

The development of more selective and powerful agents based on the 7-hydroxy-4-methylchromen-2-one framework is a key area of future investigation. Researchers are actively synthesizing and screening derivatives to enhance their biological activity. For instance, the synthesis of various derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one has been undertaken to explore their cytotoxic and bactericidal activities. nih.gov Notably, certain synthesized compounds have demonstrated a high degree of cytotoxic activity, while others have shown significant bactericidal properties. nih.govresearchgate.net

Further modifications to the core structure are also being explored. For example, starting from 6-amino-7-hydroxy-4-methyl-2H-chromen-2-one, a series of benzylamino-substituted derivatives has been synthesized and evaluated for anti-inflammatory activity. nih.gov Several of these compounds exhibited significant reduction in rat paw edema, with some even surpassing the activity of the reference drug, indomethacin (B1671933). nih.gov The synthesis of coumarin-chalcone hybrids from 7-hydroxy-4-methylcoumarin is another promising avenue, with initial findings indicating good antioxidant properties and encouraging further structural optimization. iosrjournals.org These studies underscore the potential to fine-tune the molecular structure of this compound to create agents with enhanced potency and selectivity for specific biological targets.

Exploration of Novel Biological Targets and Mechanisms

Future research will also delve into identifying new biological targets and elucidating the underlying mechanisms of action for this compound and its derivatives. While the anti-inflammatory properties of some derivatives have been linked to the inhibition of cyclooxygenase (COX) enzymes, there is a vast landscape of other potential targets to be explored. nih.gov Molecular docking studies have been employed to understand the interactions of these compounds with COX-1 and COX-2 enzymes, providing insights into their inhibitory potential. nih.gov

The broad spectrum of biological activities reported for coumarin (B35378) derivatives, including antibacterial, antiviral, antitumor, and anti-HIV properties, suggests that this compound may interact with a variety of cellular pathways and molecular targets. ijpcbs.com For example, the synthesis of derivatives incorporating isoxazoline (B3343090) moieties has been pursued, given the diverse biological activities associated with this heterocyclic ring, such as antimicrobial, anticonvulsant, and anti-inflammatory effects. ijpcbs.com By exploring these diverse biological activities, researchers aim to uncover novel therapeutic applications for this versatile scaffold.

Advanced Computational Modeling for Predictive Research

Advanced computational modeling is poised to play a pivotal role in accelerating the discovery and development of novel this compound-based compounds. Molecular docking, a key computational technique, is already being utilized to predict the binding affinities and interactions of newly synthesized derivatives with biological targets like the COX enzyme. nih.gov This allows for a more rational design of compounds with improved inhibitory activity.

Furthermore, computational studies, such as those employing density functional theory (DFT), are being used to understand the molecular structure and electronic properties of these compounds. orientjchem.org These calculations provide insights into molecular orbitals, including their spatial characteristics and the contributions of individual atoms, which can be correlated with their biological activity. orientjchem.org By predicting the properties and potential activities of virtual compounds, computational modeling can help prioritize synthetic efforts and streamline the drug discovery process.

Integration of Omics Technologies in Mechanistic Studies

The integration of high-throughput omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the mechanisms of action of this compound derivatives. nih.gov These technologies enable the large-scale analysis of various biomolecules, providing a global view of the cellular response to a particular compound. nih.gov

By generating extensive data at multiple molecular levels, researchers can identify the signaling pathways and biological networks modulated by these compounds. nih.gov Bioinformatics pipelines and integrative tools like OmicsNet and NetworkAnalyst are crucial for processing, analyzing, and visualizing this complex multi-omics data, allowing for the identification of key molecular players and mechanisms. nih.gov This holistic approach will be instrumental in elucidating the intricate biological effects of this compound and its analogs, ultimately guiding the development of more effective and targeted therapies.

Q & A

Q. What are the most reliable synthetic routes for 7-hydroxy-4-methylchromen-2-one, and how can researchers optimize yields?

- Methodological Answer: The compound is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. Evidence from flavone synthesis (e.g., 2-phenylchromen derivatives) suggests using sulfuric acid or ionic liquids as catalysts to achieve yields of 60–80% . Optimization involves controlling reaction temperature (80–120°C) and stoichiometric ratios of reactants. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR: ¹H and ¹³C NMR confirm the chromenone backbone. Key signals include a downfield singlet (~δ 6.2 ppm) for the C3 proton and a carbonyl resonance at ~δ 160 ppm .

- HPLC-MS: Reversed-phase HPLC (C18 column, methanol/water mobile phase) coupled with ESI-MS identifies purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 191) .

- FTIR: Absorption bands at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3400 cm⁻¹ (hydroxyl group) validate functional groups .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation based on SDS data .

- Ventilation: Use fume hoods during synthesis due to volatile solvents (e.g., acetic acid) .

- Storage: Keep in airtight containers at 2–8°C, away from oxidizers and ignition sources .

Q. How can researchers assess the antioxidant activity of this compound?

- Methodological Answer: Use DPPH radical scavenging assays (IC₅₀ values) and ferric reducing antioxidant power (FRAP) tests. Dissolve the compound in DMSO (1 mg/mL) and compare against standards like ascorbic acid. Fluorescence-based assays (e.g., ORAC) may also quantify activity, with reported EC₅₀ values ranging from 10–50 μM for similar chromenones .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

- Methodological Answer: Discrepancies in unit cell parameters (e.g., a = 9.0371 Å, b = 9.6216 Å for flavone derivatives) often arise from polymorphism or solvent inclusion . To resolve:

- Perform PXRD to compare experimental vs. simulated patterns.

- Use SC-XRD with high-resolution data (R factor < 0.05) and disorder modeling for overlapping electron densities .

- Apply Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that stabilize specific polymorphs .

Q. What challenges arise in determining the crystal structure of halogenated derivatives, and how can they be mitigated?

- Methodological Answer: Halogen atoms (e.g., Cl, F) introduce heavy-atom effects, complicating X-ray diffraction. Strategies include:

- Data collection at low temperature (100 K) to reduce thermal motion .

- Twinned crystal refinement using software like SHELXL for overlapping lattices .

- Electron density maps to locate disordered halogen positions, guided by bond length restraints (C-Cl ~1.74 Å) .

Q. How can derivatization strategies enhance the bioactivity of this compound?

- Methodological Answer:

- Functionalization at C3/C7: Introduce electron-withdrawing groups (e.g., trifluoromethyl) via nucleophilic substitution to improve antimicrobial activity .

- Methoxy or allyloxy groups at C6/C8 enhance antioxidant capacity by stabilizing phenolic radicals .

- Metal complexation (e.g., Cu²⁺) can augment anticancer properties, validated via MTT assays on cancer cell lines .

Q. What computational methods are effective for predicting the physicochemical properties of this compound?

- Methodological Answer:

- DFT calculations (B3LYP/6-311G++ ): Predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify reactive sites .

- Molecular docking (AutoDock Vina) : Simulate binding affinities to targets like COX-2 (binding energy < −7 kcal/mol) for anti-inflammatory studies .

- QSAR models : Use descriptors (logP, polar surface area) to correlate substituent effects with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。